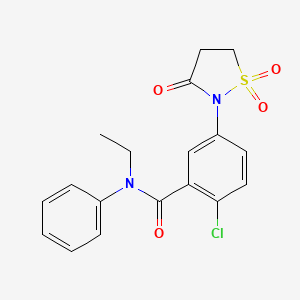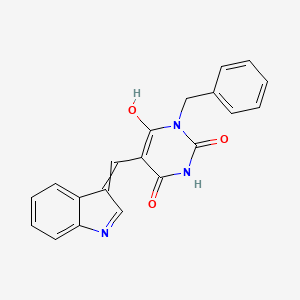![molecular formula C19H20Cl2O3 B4980524 4-allyl-1-[3-(2,5-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4980524.png)
4-allyl-1-[3-(2,5-dichlorophenoxy)propoxy]-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyl-1-[3-(2,5-dichlorophenoxy)propoxy]-2-methoxybenzene is a chemical compound that belongs to the family of aryloxypropanolamines. It is commonly known as carvedilol, and it is used as a beta-blocker medication to treat heart failure, hypertension, and angina. Carvedilol is a racemic mixture of two enantiomers, S(-)-carvedilol and R(+)-carvedilol.
Mécanisme D'action
Carvedilol is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking activity. By blocking these receptors, carvedilol reduces heart rate, cardiac output, and blood pressure. Carvedilol also has antioxidant properties and can scavenge free radicals, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects. It reduces sympathetic nervous system activity, which leads to a decrease in heart rate and blood pressure. Carvedilol also improves left ventricular function and reduces myocardial oxygen demand. In addition, carvedilol has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Carvedilol has several advantages for lab experiments. It is readily available and can be easily synthesized. Carvedilol also has a well-established pharmacological profile, which makes it a useful tool for studying cardiovascular and neuroprotective effects. However, carvedilol has some limitations. It has a short half-life and requires multiple dosing, which may complicate experiments. In addition, carvedilol has poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for carvedilol research. One area of interest is the potential use of carvedilol for the treatment of neurodegenerative diseases. Carvedilol has been shown to reduce oxidative stress and inflammation in animal models of Parkinson's disease and Alzheimer's disease. Further studies are needed to determine if carvedilol has clinical benefits for these conditions. Another area of interest is the development of novel carvedilol analogs with improved pharmacokinetic properties and neuroprotective effects. These analogs may have potential as therapeutic agents for cardiovascular and neurodegenerative diseases.
Méthodes De Synthèse
Carvedilol can be synthesized from 2-methoxy-4-hydroxybenzaldehyde and 3-(2,5-dichlorophenoxy)-1-chloropropane in the presence of a base and a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which forms the carbon-carbon bond between the aryl and alkyl groups. The resulting intermediate is then reduced with lithium aluminum hydride to give carvedilol.
Applications De Recherche Scientifique
Carvedilol has been extensively studied for its cardiovascular effects. It has been shown to reduce mortality and hospitalization in patients with heart failure and to improve left ventricular function. Carvedilol also has antihypertensive effects and has been used to treat hypertension. In addition, carvedilol has been studied for its potential neuroprotective effects and has been shown to reduce oxidative stress and inflammation in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1,4-dichloro-2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2O3/c1-3-5-14-6-9-17(19(12-14)22-2)23-10-4-11-24-18-13-15(20)7-8-16(18)21/h3,6-9,12-13H,1,4-5,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMRCDQWWBGNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(4-phenyl-1-phthalazinyl)amino]benzoate](/img/structure/B4980444.png)

![2-(4-chlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4980459.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B4980472.png)
![ethyl 4-(4-chlorophenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4980482.png)



![1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4980507.png)

![4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4980540.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4980548.png)
![6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4980552.png)
